molecular formula C14H13NO2 B13937556 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde

4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde

Cat. No.: B13937556
M. Wt: 227.26 g/mol
InChI Key: LXILMAHUJBHYAE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a benzaldehyde core substituted with a methoxy group and a pyridinyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and pyridinyl groups may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to omeprazole, it lacks the sulfinyl group, making it less complex but still valuable as an intermediate in organic synthesis .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-methoxy-3-(3-methylpyridin-2-yl)benzaldehyde

InChI

InChI=1S/C14H13NO2/c1-10-4-3-7-15-14(10)12-8-11(9-16)5-6-13(12)17-2/h3-9H,1-2H3

InChI Key

LXILMAHUJBHYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

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